![molecular formula C18H24N2O4 B2991673 Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate CAS No. 433322-96-4](/img/structure/B2991673.png)
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
Esters, such as Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The acetamido group in the compound has the formula C2H4NO .Scientific Research Applications
Antibacterial Agents
This compound has been studied for its potential as an antibacterial agent. It’s been shown to have activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s ability to bind to DNA and interfere with bacterial cell functions makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antimicrobial Activity
Beyond its antibacterial properties, Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been evaluated for broader antimicrobial activity. This includes potential treatments for infections caused by various pathogens, which is crucial given the global challenge of multidrug-resistant organisms .
Synthesis of Benzocaine Derivatives
The compound serves as a precursor for synthesizing various benzocaine derivatives. These derivatives have been explored for their potential in creating new local anesthetics and other pharmacologically active agents .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with bacterial proteins. This research is vital for designing drugs with targeted antibacterial effects, which can lead to more effective treatments with fewer side effects .
2D-QSAR Modeling
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been used in 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to predict the antibacterial activity of new compounds. This helps in understanding how structural changes can affect biological activity and is essential for rational drug design .
DNA-Binding Studies
The compound’s ability to bind to DNA has been assessed using colorimetric assays. These studies are important for developing drugs that can modulate gene expression or interfere with DNA replication in pathogens .
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
For instance, the amide groups can form hydrogen bonds with target molecules, influencing their activity .
Biochemical Pathways
Compounds with similar structures have been known to participate in a variety of biochemical pathways, including those involving protein synthesis and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
properties
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)14-9-6-10-15(11-14)20-16(21)12-19-17(22)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZVDXCCHRFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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